N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide: is an organic compound characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-chloro-4-methylphenyl)cyclohexanecarboxamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-8-7-11(9-12(13)15)16-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAOSXLFSHVCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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